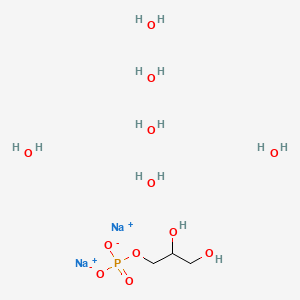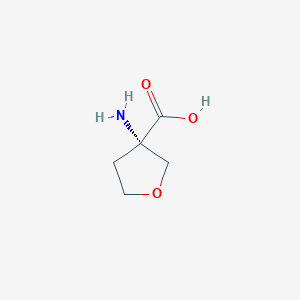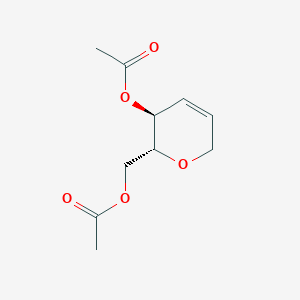
1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is a chemical compound with a unique structure that includes a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate typically involves the use of specific reagents and conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable dihydropyran derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase efficiency . These reactors allow for precise control over temperature, pressure, and reaction time, leading to higher yields and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major product depends on the nucleophile used, such as an ether or ester.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is used as an intermediate in the synthesis of more complex molecules . Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of action of various biological processes .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, including as precursors to active pharmaceutical ingredients .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved . These interactions can affect various biological processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-Phenylglycidic acid methyl ester: This compound has a similar stereochemistry and is used in the synthesis of pharmaceuticals.
(2R,3S)-Ethyl-3-phenylglycidate: Another compound with similar structural features, used in the synthesis of taxol side chains.
Uniqueness
1,5-Anhydro-2,3-dideoxy-D-erythro-hex-2-enitol 4,6-Diacetate is unique due to its specific pyran ring structure and the presence of two acetate groups. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
[(2R,3S)-3-acetyloxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(11)14-6-10-9(15-8(2)12)4-3-5-13-10/h3-4,9-10H,5-6H2,1-2H3/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICQRHJROALDID-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C=CCO1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C=CCO1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

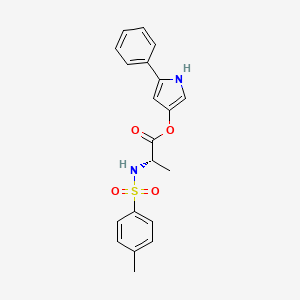
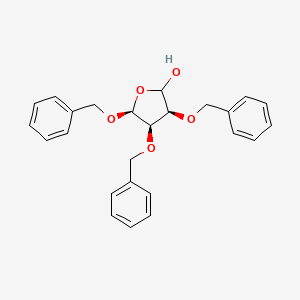

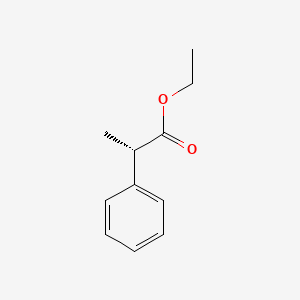
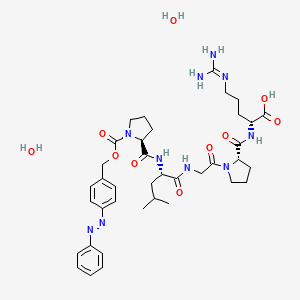
![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
